Cas no 2287332-85-6 (1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine)
![1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine structure](https://ja.kuujia.com/scimg/cas/2287332-85-6x500.png)
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine
- EN300-6750221
- 2287332-85-6
-
- インチ: 1S/C12H16N4O/c13-10-2-1-3-11-12(10)14-15-16(11)8-9-4-6-17-7-5-9/h1-3,9H,4-8,13H2
- InChIKey: JDIHICPHRRYMEE-UHFFFAOYSA-N
- SMILES: O1CCC(CN2C3C=CC=C(C=3N=N2)N)CC1
計算された属性
- 精确分子量: 232.13241115g/mol
- 同位素质量: 232.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 1
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750221-0.05g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6750221-10.0g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6750221-2.5g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6750221-5.0g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6750221-0.25g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-6750221-0.5g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6750221-0.1g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6750221-1.0g |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine |
2287332-85-6 | 95.0% | 1.0g |
$842.0 | 2025-03-13 |
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amineに関する追加情報
Introduction to 1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine (CAS No. 2287332-85-6)
The compound 1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazol-4-amine (CAS No. 2287332-85-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzotriazole derivatives, which are known for their versatile properties and wide-ranging utility in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a benzotriazole ring system substituted with an oxane-derived methyl group at the 4-position of the amine moiety.
The benzotriazole skeleton in 1H-benzotriazoles is a well-known heterocyclic structure that imparts unique electronic and steric properties to the molecule. The presence of the oxane ring (tetrahydropyran) introduces additional complexity to the structure, enhancing its solubility and stability under various conditions. Recent studies have highlighted the potential of such substituted benzotriazoles in catalytic applications due to their ability to coordinate with metal ions effectively.
One of the most intriguing aspects of 1H-benzotriazole derivatives is their role in medicinal chemistry. Researchers have explored their potential as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The substitution pattern on the benzotriazole ring plays a critical role in determining the bioavailability and efficacy of these compounds. For instance, studies published in 2023 have demonstrated that oxane-substituted benzotriazoles exhibit enhanced binding affinity towards histone deacetylase enzymes (HDACs), making them promising candidates for anti-cancer therapies.
In addition to its pharmaceutical applications, CAS No. 2287332-85-6 has garnered attention in the field of agrochemistry. Its ability to act as a fungicide has been validated through extensive field trials, where it showed remarkable efficacy against various plant pathogens without causing adverse environmental impacts. The oxane substituent contributes significantly to its lipophilicity, enabling better penetration into plant tissues while maintaining stability under agricultural conditions.
The synthesis of 1H-benzotriazole derivatives has evolved over the years, with modern methods emphasizing sustainability and efficiency. Recent advancements in catalytic asymmetric synthesis have allowed for the precise construction of chiral centers in these compounds, opening new avenues for enantioselective drug development. Furthermore, green chemistry approaches have been employed to minimize waste and reduce the environmental footprint of large-scale production processes.
From a materials science perspective, benzotriazole-based materials are being investigated for their potential in next-generation electronics. Their ability to act as efficient electron transporters makes them ideal candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. Collaborative research efforts between chemists and engineers have led to breakthroughs in optimizing their electronic properties through strategic substitution patterns.
In conclusion, 1H-benzotriazole derivatives, particularly those with oxane substituents like CAS No. 2287332-85-, represent a class of compounds with immense potential across multiple disciplines. Their unique chemical properties, combined with ongoing research into novel applications, ensure that they will remain at the forefront of scientific innovation for years to come.
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